Di-trans,poly-cis-pentaprenyl diphosphate
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Overview
Description
Ditrans,polycis-pentaprenyl diphosphate is an isoprenoid phosphate.
Scientific Research Applications
Role in Rubber Biosynthesis
Di-trans,poly-cis-pentaprenyl diphosphate plays a significant role in the biosynthesis of cis-1,4-polyisoprene, also known as natural rubber. In plants, the biosynthesis process requires a small transallylic diphosphate initiator for the elongation of cis-1,4-polyisoprene, with these trans-allylic diphosphates being hydrophilic and cytosolic, in contrast to the hydrophobic nature of cis-1,4-polyisoprene which is compartmentalised in subcellular rubber particles. This distinction between soluble trans-prenyl transferase and membrane-associated cis-1,4-prenyl transferase is critical in rubber production in plants (Cornish, 1993).
Enzymatic Characterization and Cloning
The enzyme cis-polyprenyl diphosphate synthase, which is involved in the biosynthesis of glycosyl carrier lipids in most organisms, has been isolated and characterized from various sources including a thermoacidophilic archaeon, Sulfolobus acidocaldarius. This characterization contributes to understanding the role of this enzyme in archaea (Hemmi et al., 2001).
Insights into Protein Glycosylation and Human Diseases
cis-Prenyltransferases, including enzymes related to di-trans,poly-cis-pentaprenyl diphosphate, are involved in protein glycosylation and rubber synthesis. These enzymes are present in all domains of life and show evolutionary conservation. The mammalian cis-prenyltransferase is a heteromer, unlike its bacterial counterpart, and plays a significant role in the synthesis of dolichyl phosphate, a lipid carrier in protein glycosylation (Grabińska et al., 2016).
Molecular Cloning and Functional Analysis in Plants
Molecular cloning and functional analysis of cis-prenyltransferase from Arabidopsis thaliana have shown the enzyme's role in synthesizing polyprenyl diphosphates, which are vital for cellular activity. The tissue-specific expression of this enzyme suggests its potential role in polyisoprenoid biosynthesis in plants (Oh et al., 2000).
properties
Product Name |
Di-trans,poly-cis-pentaprenyl diphosphate |
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Molecular Formula |
C25H44O7P2 |
Molecular Weight |
518.6 g/mol |
IUPAC Name |
[(2Z,6Z,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C25H44O7P2/c1-21(2)11-7-12-22(3)13-8-14-23(4)15-9-16-24(5)17-10-18-25(6)19-20-31-34(29,30)32-33(26,27)28/h11,13,15,17,19H,7-10,12,14,16,18,20H2,1-6H3,(H,29,30)(H2,26,27,28)/b22-13+,23-15+,24-17-,25-19- |
InChI Key |
JMVSBFJBMXQNJW-PSTDWBAXSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\COP(=O)(O)OP(=O)(O)O)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C)C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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